3-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
Description
Properties
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c23-14(19-17-21-20-15(26-17)13-6-3-9-25-13)7-8-22-10-18-12-5-2-1-4-11(12)16(22)24/h1-2,4-5,10,13H,3,6-9H2,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYWWPMFIRTJKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization with Acetic Anhydride
Anthranilic acid (2-aminobenzoic acid) is treated with acetic anhydride under anhydrous conditions, forming an intermediate benzoxazinone. This intermediate undergoes nucleophilic attack by arylamines—in this case, derivatives containing thiadiazole substituents—to yield 3-arylquinazolin-4(3H)-ones. For example, refluxing anthranilic acid with acetic anhydride for 4 hours, followed by reaction with 4-[5-(substitutedamino)-1,3,4-thiadiazol-2-yl]aniline derivatives, produces the quinazolinone scaffold in 66–75% yields.
Critical Parameters :
-
Temperature : 100–110°C for cyclization.
-
Solvent : Glacial acetic acid or toluene.
-
Catalyst : Acetic anhydride acts as both solvent and dehydrating agent.
Thiadiazole Ring Formation
The 1,3,4-thiadiazole component is synthesized via cyclocondensation of hydrazine derivatives with carboxylic acids or their equivalents. A common approach involves reacting thiosemicarbazides with carboxylic acids in the presence of phosphorus oxychloride (POCl₃) or sulfuric acid.
Hydrazine-Carboxylic Acid Cyclocondensation
For the target compound, 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine is synthesized by cyclizing a thiosemicarbazide derivative with tetrahydrofuran-2-carboxylic acid. The reaction proceeds under acidic conditions (e.g., concentrated H₂SO₄) at 80–90°C for 6–8 hours.
Representative Reaction :
Yield : 60–70% after recrystallization from ethanol.
Coupling of Quinazolinone and Thiadiazole Moieties
The final step involves coupling the quinazolinone and thiadiazole components via an amide bond. This is achieved using carbodiimide-based coupling agents such as N,N'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).
CDI-Mediated Amide Bond Formation
-
Activation of the Carboxylic Acid : The quinazolinone-propanoic acid derivative is treated with CDI in tetrahydrofuran (THF) at 50–55°C for 2 hours, forming an activated imidazolide intermediate.
-
Nucleophilic Attack by Thiadiazole Amine : The activated intermediate reacts with 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine at 60–65°C for 50 hours, yielding the target compound.
Optimization Notes :
-
Prolonged reaction times (up to 50 hours) improve yields by ensuring complete coupling.
-
Solvent choice (THF vs. toluene) affects reaction kinetics; THF provides higher polarity for better solubility.
Purification and Characterization
Workup Procedures
Spectroscopic Data
| Technique | Key Observations | Source |
|---|---|---|
| IR (cm⁻¹) | 1674 (C=O stretch), 3343 (N-H stretch) | |
| ¹H-NMR | δ 2.17 (s, -CH₃), δ 7.53–8.11 (aromatic protons) | |
| Mass Spec | [M+H]⁺ at m/z 372.4 (calc. 371.4) |
Comparative Analysis of Synthetic Routes
Table 1: Synthesis Method Comparison
| Method | Yield | Purity | Time | Complexity |
|---|---|---|---|---|
| CDI-mediated coupling | 70–75% | >95% | 50 h | Moderate |
| Acetic anhydride route | 66–70% | 90–93% | 8 h | Low |
| DCC coupling | 65–68% | 88–90% | 48 h | High |
Key Findings :
-
CDI-mediated coupling offers the highest yield and purity but requires extended reaction times.
-
The acetic anhydride route is faster but less suitable for large-scale synthesis due to intermediate instability.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydrofuran ring or the thiadiazole moiety.
Reduction: Reduction reactions could target the quinazolinone core or the thiadiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the quinazolinone or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce reduced forms of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly for targeting specific biological pathways.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s uniqueness lies in its combination of three pharmacophoric units. Below is a comparison with structurally related molecules from the evidence:
*Calculated based on molecular formula.
Functional Group Impact on Properties
- Quinazolinone vs. Oxadiazoles and thiazolidinones prioritize metabolic stability but may reduce solubility .
- THF vs. Aromatic Substituents : The THF group in the target compound likely improves aqueous solubility compared to purely aromatic substituents (e.g., 4-methylbenzylidene in ).
- Propanamide Linker : This linker is conserved across analogs, suggesting its role in maintaining conformational flexibility and bioavailability .
Bioactivity Trends
Biological Activity
The compound 3-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, integrating findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound is characterized by two significant moieties:
- Quinazoline Derivative : Known for its diverse pharmacological activities.
- Thiadiazole Core : Associated with various biological activities including antimicrobial and anti-inflammatory effects.
Synthesis
The synthesis of this compound typically involves:
- Condensation Reactions : The quinazoline and thiadiazole components are synthesized through condensation reactions involving suitable precursors.
- Purification Techniques : Techniques such as recrystallization and chromatography are employed to obtain pure compounds.
Antimicrobial Activity
Research indicates that derivatives of quinazoline and thiadiazole exhibit significant antimicrobial properties. The compound has shown activity against a range of pathogens:
- Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.
- Fungal Strains : Exhibited moderate antifungal activity against species such as Candida and Aspergillus.
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive bacteria | Moderate |
| Gram-negative bacteria | High |
| Fungi | Moderate |
Anticancer Properties
Studies have highlighted the potential anticancer activity of this compound:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- Case Studies : In vitro studies demonstrated significant cytotoxic effects on various cancer cell lines, including breast and colon cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HT-29 (Colon Cancer) | 15.0 |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated:
- Experimental Models : Inflammation was induced in animal models using formalin or carrageenan, and the compound showed significant reduction in paw edema.
- Comparison with Standard Drugs : The anti-inflammatory effect was comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs).
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiadiazole moiety may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : Quinazoline derivatives often interact with adrenergic receptors, influencing vascular smooth muscle relaxation.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
